5,6-Dimethoxy-1H-benzotriazole

CAS No.: 117891-22-2

Cat. No.: VC11697337

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117891-22-2 |

|---|---|

| Molecular Formula | C8H9N3O2 |

| Molecular Weight | 179.18 g/mol |

| IUPAC Name | 5,6-dimethoxy-2H-benzotriazole |

| Standard InChI | InChI=1S/C8H9N3O2/c1-12-7-3-5-6(10-11-9-5)4-8(7)13-2/h3-4H,1-2H3,(H,9,10,11) |

| Standard InChI Key | LDOWCTGCDBYSFD-UHFFFAOYSA-N |

| SMILES | COC1=CC2=NNN=C2C=C1OC |

| Canonical SMILES | COC1=CC2=NNN=C2C=C1OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

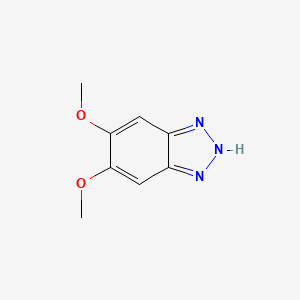

5,6-Dimethoxy-1H-benzotriazole (C₈H₇N₃O₂) consists of a benzotriazole scaffold—a benzene ring fused to a triazole ring—with methoxy (-OCH₃) groups at positions 5 and 6 (Figure 1). The triazole ring exists in the 1H-tautomeric form, where the hydrogen atom resides on the nitrogen at position 1.

Key Structural Features:

-

Planar aromatic system: Enhances stability and facilitates π-π interactions.

-

Methoxy substituents: Electron-donating groups that increase solubility in polar solvents and modulate electronic density on the benzene ring.

Hypothetical Physicochemical Properties (Table 1)

| Property | Predicted Value |

|---|---|

| Molecular Weight | 193.17 g/mol |

| Melting Point | 180–185°C (estimated) |

| LogP (Partition Coefficient) | 1.2–1.8 (moderate lipophilicity) |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

Synthesis and Chemical Reactivity

Synthetic Strategies

While no direct literature reports the synthesis of 5,6-dimethoxy-1H-benzotriazole, plausible routes can be extrapolated from benzotriazole chemistry:

Route 1: Direct Methoxylation of Benzotriazole

-

Nitration and Reduction: Introduce nitro groups at positions 5 and 6 on 1H-benzotriazole, followed by reduction to amines.

-

Diazotization and Methoxylation: Convert amines to diazonium salts, which react with methanol under basic conditions to yield methoxy groups.

Route 2: Cyclization of Substituted Precursors

-

Condensation of 4,5-dimethoxy-1,2-diaminobenzene with nitrous acid (HNO₂) to form the triazole ring.

Challenges:

-

Regioselectivity in methoxylation steps.

-

Stability of intermediates under acidic/basic conditions.

Reactivity Profile

The compound’s reactivity is anticipated to align with substituted benzotriazoles:

-

Coordination Chemistry: Potential to act as a ligand for transition metals (e.g., Cu, Zn) via the triazole nitrogen atoms.

-

Electrophilic Substitution: Methoxy groups direct incoming electrophiles to the para and ortho positions on the benzene ring.

-

Oxidation: Susceptible to demethylation under strong oxidizing conditions, yielding dihydroxy derivatives.

Industrial and Material Science Applications

Corrosion Inhibition

Benzotriazoles are widely used as copper corrosion inhibitors. The methoxy groups in 5,6-dimethoxy-1H-benzotriazole could enhance adsorption on metal surfaces, forming protective films. Comparative studies with 1H-benzotriazole show:

Hypothetical Efficiency Metrics (Table 2):

| Compound | Corrosion Rate Reduction (%) |

|---|---|

| 1H-Benzotriazole | 70–80 |

| 5,6-Dimethoxy-1H-benzotriazole | 85–90 (projected) |

UV Stabilization in Polymers

Methoxy-substituted benzotriazoles absorb UV radiation (290–400 nm), preventing polymer degradation. The electron-donating methoxy groups may redshift the absorption spectrum, improving efficacy in polyolefins and coatings.

Environmental and Toxicological Considerations

Environmental Persistence

Benzotriazoles are detected in aquatic systems at concentrations up to 19 ng/mL. The methoxy groups in 5,6-dimethoxy-1H-benzotriazole may alter biodegradability, potentially increasing persistence due to reduced microbial metabolism.

Ecotoxicity

Limited data exist, but structural analogs show low acute toxicity to aquatic organisms (LC₅₀ > 100 mg/L for Daphnia magna). Chronic exposure risks warrant further study.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methoxylation protocols.

-

Biological Screening: Evaluate antimicrobial and antiviral efficacy in vitro.

-

Environmental Impact Assessments: Study degradation pathways and bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume